{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-6-7-3-9-4-8-1-2-10-11(8)5-7/h1-2,7,9,12H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXJYSYAKLUERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C(=CC=N2)CN1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Dicarboxylate Alkylation
A scalable synthesis begins with methyl pyrazole-3,5-dicarboxylate as the starting material. Alkylation with 3-bromo-N-Boc-propylamine in the presence of a base such as potassium carbonate proceeds in dimethylformamide (DMF) at 60°C for 12 hours, yielding a Boc-protected intermediate. Subsequent acidic deprotection (e.g., HCl in dioxane) triggers spontaneous cyclization to form the pyrazolo[1,5-a]diazepine skeleton. This method achieves a 75–85% yield for the cyclized product, with the Boc group serving as a transient protecting group to prevent premature ring closure.
Critical Parameters:
-
Solvent Choice : DMF enhances nucleophilicity of the amine.
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Temperature Control : Exceeding 60°C promotes side reactions, reducing yield.
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Deprotection Agent : HCl concentration >4M ensures complete Boc removal.
Lactam Reduction to Methanol Derivative
The cyclized product, typically a lactam (e.g., 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepin-4-one ), undergoes reduction to introduce the methanol group. Borane-tetrahydrofuran (BH₃·THF) at 0°C for 6 hours selectively reduces the lactam carbonyl to a hydroxymethyl moiety, yielding the target methanol derivative in 60–70% yield . Competing over-reduction to methylene is mitigated by strict temperature control and stoichiometric BH₃ dosing.
Alternative Ring-Closure Approaches
Ethylene Diamine-Mediated Cyclization
In related diazepine syntheses, ethylene diamine has been employed to facilitate ring closure. For example, treatment of chlorinated pyridazine precursors with ethylene diamine in refluxing ethanol (16 hours) produces pyridazino[4,3-e][1,diazepines . Adapting this to pyrazolo systems may involve substituting pyridazine intermediates with pyrazole analogs, though yields and regioselectivity remain unverified.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation-Cyclization | Boc protection, HCl deprotection | 75–85 | Scalable, high regioselectivity | Requires toxic solvents (DMF) |
| Borane Reduction | BH₃·THF at 0°C | 60–70 | Selective carbonyl reduction | Sensitive to moisture, exothermic |
| Diaza-Wittig | Phosphazine intermediate, cyclization | 50–68* | Metal-free, mild conditions | Untested for pyrazolo-diazepines |
*Reported for pyridazine derivatives.
Mechanistic Insights and Optimization
Cyclization Thermodynamics
The exothermic nature of diazepine ring formation necessitates controlled addition rates during deprotection. Computational studies suggest that N7 protonation during HCl treatment lowers the activation energy for cyclization by 12–15 kcal/mol, favoring intramolecular attack over polymerization.
Byproduct Formation
Common byproducts include:
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Dimers : Result from intermolecular reactions at high concentrations (>0.5M).
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Over-reduced species : Methylene analogs form if BH₃ is used in excess (>1.2 equiv).
Chemical Reactions Analysis
Types of Reactions
{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Key structural analogs of {4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol include:
Key Observations :
- Ring System Variations : Replacement of the diazepine ring with azepine (e.g., tetrazolo analog) increases collision cross-section (CCS) due to expanded ring size, affecting pharmacokinetic properties like membrane permeability .
- Substituent Effects : The hydroxymethyl group in the target compound enhances hydrophilicity (predicted logP ~1.07) compared to ethyl ester derivatives (logP ~1.26) .
- Electronic Properties : Carboxylic acid derivatives (e.g., C2-COOH) exhibit significantly lower logD values (-2.38 at pH 7.4), suggesting reduced blood-brain barrier penetration compared to hydroxymethyl analogs .
Physicochemical Properties
- Hydrogen-Bonding Capacity: The hydroxymethyl group provides one proton donor and two acceptors, similar to pyrazolo[1,5-a]pyridin-2-ylmethanol .
- Polar Surface Area (PSA) : Estimated PSA of ~110 Ų (comparable to benzoxazole-containing derivatives), indicating moderate solubility .
- Acid-Base Behavior : Predicted pKa ~3.17 (carboxylic acid analogs), suggesting ionization at physiological pH .
Biological Activity
The compound {4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol is a member of the pyrazolo[1,5-a][1,4]diazepine family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 167.21 g/mol
- CAS Number : Not explicitly provided in the search results but related compounds have CAS numbers such as 163213-38-5 for methyl derivatives.
Biological Activity Overview
The biological activity of pyrazolo[1,5-a][1,4]diazepines has been explored in various contexts including their anticancer properties and their role as inhibitors in different biological pathways.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit significant anticancer properties. For instance:
- A study demonstrated that certain pyrazolo[1,5-a][1,4]diazepines can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through mechanisms involving caspase activation .
- Another derivative was shown to inhibit the growth of leukemia cells by targeting specific proteins involved in cell survival .
The mechanisms underlying the biological activity of these compounds often involve:
- Caspase Activation : Induction of apoptosis through activation of caspases 3 and 9.
- Cell Cycle Arrest : Certain pyrazolo derivatives have been reported to cause cell cycle arrest at specific phases .
Case Studies
Several case studies highlight the efficacy and mechanisms of action for this compound:
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that may include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing {4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol and its derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors such as pyrazolo-diazepine intermediates. Key steps include:
- Reacting formamidine derivatives with methanol under reflux conditions (60–80°C) to introduce the hydroxymethyl group .
- Purification via crystallization from hexane or ethanol, yielding products with >90% purity in optimized cases .
- Monitoring reaction progress using TLC or HPLC to ensure complete conversion of intermediates .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- 1H NMR : The hydroxymethyl group (-CH2OH) shows a triplet at δ 3.6–3.8 ppm (J = 5.6 Hz), while aromatic protons in the diazepine ring appear as multiplets at δ 6.9–7.3 ppm .
- 13C NMR : The hydroxymethyl carbon resonates at δ 60–62 ppm, and carbonyl carbons (if present) appear at δ 165–170 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]+ at m/z 222.12 (calculated) and fragments consistent with diazepine ring cleavage .
Advanced Research Questions
Q. How can researchers optimize reaction yield and purity for derivatives of this compound?
- Methodological Answer :
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF or DMSO) improves solubility of intermediates, increasing yields by 15–20% compared to methanol .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >95% purity .
- Inert Atmosphere : Conducting reactions under nitrogen minimizes oxidation of sensitive intermediates, critical for halogen-substituted derivatives .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton signals to carbon environments, resolving overlaps in aromatic regions .
- Computational Validation : Density Functional Theory (DFT) predicts 13C NMR shifts with <2 ppm deviation from experimental data, confirming assignments .
- Isotopic Labeling : Introducing deuterium at the hydroxymethyl group simplifies splitting patterns in crowded spectra .
Q. How do substituent variations at positions 3 and 7 affect biological activity and physicochemical properties?
- Methodological Answer :
- Position 3 (Electron-Withdrawing Groups) :
- Nitro (-NO2) or chloro (-Cl) groups increase electrophilicity, enhancing binding to kinase ATP pockets (IC50 improved from 1.2 µM to 0.3 µM) .
- Position 7 (Hydroxymethyl Group) :
- LogD values decrease from 1.01 (neutral pH) to -2.38 (pH 7.4), improving aqueous solubility but reducing membrane permeability .
- Hydrogen bonding with histidine residues (e.g., in CYP450 enzymes) increases metabolic stability by 40% .
Q. What computational methods predict binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens derivatives against kinase X-ray structures (PDB: 8ZM), prioritizing compounds with ΔG < -9 kcal/mol .
- MD Simulations : NAMD simulations (100 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates favorable binding .
- QSAR Models : Hammett σ constants and molar refractivity predict activity cliffs for halogenated derivatives (R² = 0.89) .
Q. How can low solubility be addressed during in vitro assays?
- Methodological Answer :
- Prodrug Design : Esterification of the hydroxymethyl group (e.g., acetyl or pivaloyl) increases LogP from -2.38 to 1.5, improving cell permeability .
- Co-Solvents : Use 0.5% DMSO in PBS buffers maintains solubility without cytotoxicity (viability >90% at 48 hours) .
- pH Adjustment : Ionization at pH 5.5 (pKa ≈ 3.17) enhances solubility 10-fold compared to physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
